2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid
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Overview
Description
2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities . They have been used in the treatment of various diseases and conditions, including infectious diseases and cancer .
Mode of Action
Benzoxazole derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some benzoxazole derivatives have been found to inhibit the growth of various bacteria and fungi, suggesting that they may interact with targets that are essential for the growth and survival of these microorganisms .
Biochemical Pathways
Benzoxazole derivatives have been found to affect various biochemical pathways, leading to their wide range of pharmacological activities . For example, some benzoxazole derivatives have been found to inhibit the growth of cancer cells, suggesting that they may affect pathways involved in cell proliferation .
Result of Action
Benzoxazole derivatives have been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities . These activities suggest that benzoxazole derivatives can induce changes at the molecular and cellular levels that result in the inhibition of the growth of bacteria, fungi, and cancer cells .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzoxazole derivative .
Cellular Effects
Benzoxazole derivatives have been shown to have effects on various types of cells and cellular processes . For example, they have been found to have antimicrobial activity against several bacterial and fungal strains
Molecular Mechanism
Benzoxazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid typically involves the bromination of benzoxazole derivatives followed by acetic acid substitution. One common method starts with 2-aminophenol, which undergoes cyclization with a suitable aldehyde to form the benzoxazole ring. Bromination is then carried out using bromine or a brominating agent under controlled conditions. Finally, the acetic acid group is introduced through a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine substituent or the benzoxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized benzoxazole derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .
Scientific Research Applications
2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-1,2-benzoxazol-3-yl)acetic acid
- 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid
- 2-(5-Iodo-1,2-benzoxazol-3-yl)acetic acid
Uniqueness
2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine substituent provides a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(5-bromo-1,2-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-5-1-2-8-6(3-5)7(11-14-8)4-9(12)13/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNOYMWCNCRHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34173-12-1 |
Source
|
Record name | 2-(5-bromo-1,2-benzoxazol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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